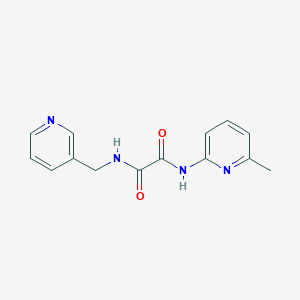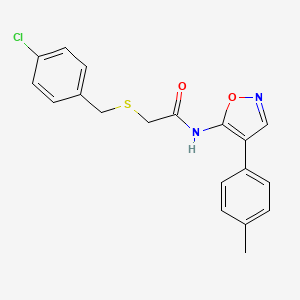
3-(2,3-Dimethylcyclohexyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dimethylcyclohexyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is an organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This particular compound features a quinazolinone core with a 2-sulfanyl group and a 2,3-dimethylcyclohexyl substituent, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dimethylcyclohexyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the 2-Sulfanyl Group: The 2-sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Attachment of the 2,3-Dimethylcyclohexyl Group: This step often involves the alkylation of the quinazolinone core with 2,3-dimethylcyclohexyl halides under basic conditions.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can undergo reduction reactions, typically using reducing agents like lithium aluminum hydride, to yield dihydroquinazolinones.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Alkylated or acylated derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, influencing the selectivity and activity of the catalyst.
Material Science: It may be incorporated into polymers or other materials to impart specific properties such as thermal stability or chemical resistance.
Biology and Medicine:
Anticancer Research: Due to its quinazolinone core, the compound is investigated for its potential to inhibit cancer cell growth and induce apoptosis.
Antimicrobial Agents: It may exhibit activity against various bacterial and fungal strains, making it a candidate for new antimicrobial drugs.
Industry:
Pharmaceuticals: The compound can serve as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Agriculture: It may be used in the development of agrochemicals to protect crops from pests and diseases.
Mecanismo De Acción
The mechanism of action of 3-(2,3-Dimethylcyclohexyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological pathways, such as kinases or proteases, leading to the disruption of cellular processes.
Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways and affecting cell behavior.
Comparación Con Compuestos Similares
3-(Cyclohexyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one: Lacks the dimethyl substitution, which may affect its biological activity and chemical reactivity.
3-(2-Methylcyclohexyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one: Has only one methyl group, potentially altering its steric and electronic properties.
Uniqueness:
Steric Effects: The 2,3-dimethyl substitution on the cyclohexyl ring introduces steric hindrance, which can influence the compound’s reactivity and interaction with biological targets.
Electronic Effects: The presence of the sulfanyl group and the quinazolinone core can affect the electronic distribution, impacting the compound’s chemical behavior and biological activity.
This detailed analysis provides a comprehensive overview of 3-(2,3-Dimethylcyclohexyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
3-(2,3-dimethylcyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-10-6-5-9-14(11(10)2)18-15(19)12-7-3-4-8-13(12)17-16(18)20/h3-4,7-8,10-11,14H,5-6,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVSRXDHFVSJEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)N2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,9-trimethyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-2,3,6,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B2473959.png)

![3-(4-BROMOBENZENESULFONYL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2473962.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-difluorophenyl)ethanone](/img/structure/B2473963.png)
![1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2473965.png)



![4-fluoro-N'-[(4-pentylcyclohexyl)carbonyl]benzenecarbohydrazide](/img/structure/B2473970.png)



